molecular formula C11H12ClFO B1322198 5-Chloro-1-(2-fluorophenyl)-1-oxopentane CAS No. 487058-75-3

5-Chloro-1-(2-fluorophenyl)-1-oxopentane

Cat. No. B1322198
M. Wt: 214.66 g/mol
InChI Key: DJNGMBINRLLSSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including the formation of intermediate compounds. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the refluxing of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . This process, which includes the formation of a sulfur-containing heterocycle, could be analogous to the synthesis of compounds like "5-Chloro-1-(2-fluorophenyl)-1-oxopentane," where halogenated aromatic compounds are used as starting materials.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Single crystal X-ray diffraction studies, as performed for the compound mentioned in paper , provide detailed information about the lattice parameters and the overall crystal system, which can be monoclinic with specific lattice parameters and residual factors. Such detailed structural analysis is essential for the characterization of any new compound, including "5-Chloro-1-(2-fluorophenyl)-1-oxopentane."

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the compound described in paper cannot serve as a condensing agent for anhydridization of carboxylic acids, but in combination with a silyl cyanide system, it can mediate anhydridization of some aromatic carboxylic acids. This suggests that "5-Chloro-1-(2-fluorophenyl)-1-oxopentane" may also have specific reactivity patterns, especially in the presence of other reagents or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as photochromism and fluorescence, are key to its potential applications. The compound in paper exhibits remarkable photochromism and fluorescence switches upon UV irradiation, which is a significant property for materials used in optical storage or photo-switching applications. Similarly, analyzing the physical and chemical properties of "5-Chloro-1-(2-fluorophenyl)-1-oxopentane" would involve studying its behavior under different conditions, such as light exposure, to determine its potential uses.

Scientific Research Applications

Synthesis of Piperidin-4-ols and Piperidin-4-ones

Reese and Thompson (1988) explored the synthesis of 1-arylpiperidin-4-ols and piperidin-4-ones, including 1-(2-fluorophenyl)piperidin-4-one, from 1,5-Dichloropentan-3-ol, which relates to the structure of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane (Reese & Thompson, 1988).

Antimicrobial Agents

Parikh and Joshi (2014) synthesized a series of compounds, including N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides, showing potential as antimicrobial agents. These compounds are structurally related to 5-Chloro-1-(2-fluorophenyl)-1-oxopentane and demonstrated significant antimicrobial properties (Parikh & Joshi, 2014).

Corrosion Inhibitor

Şafak et al. (2012) studied Schiff bases including 1,5-bis[2-(5-chloro-2-hydroxybenzylideneamino)phenoxy]-3-oxopentane as corrosion inhibitors for aluminum in HCl solution. These compounds have a structural relation to 5-Chloro-1-(2-fluorophenyl)-1-oxopentane and showed inhibitory properties (Şafak et al., 2012).

Anticonvulsant Activity

Narayana et al. (2006) synthesized 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines, related to 5-Chloro-1-(2-fluorophenyl)-1-oxopentane, and evaluated them for anticonvulsant activity. Some compounds exhibited significant anticonvulsant properties (Narayana et al., 2006).

Quantum Chemical Studies

Satheeshkumar et al. (2017) performed quantum chemical studies on compounds including 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, which shares structural similarities with 5-Chloro-1-(2-fluorophenyl)-1-oxopentane, revealing insights into their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).

Photocycloaddition Reactions

Chung and Ho (1997) studied the photocycloaddition reactions of acrylonitrile to 5-substituted adamantan-2-ones, which is relevant to the study of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane (Chung & Ho, 1997).

Ezetimibe Intermediate Synthesis

Liu et al. (2017) reported on the enzymatic synthesis of an ezetimibe intermediate, which involved compounds structurally related to 5-Chloro-1-(2-fluorophenyl)-1-oxopentane (Liu et al., 2017).

Schiff Base Synthesis for Analytical Characterizations

Dybek et al. (2019) synthesized and characterized various Schiff bases, including 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, for analytical purposes, which is structurally related to the compound of interest (Dybek et al., 2019).

properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNGMBINRLLSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621994
Record name 5-Chloro-1-(2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(2-fluorophenyl)-1-oxopentane

CAS RN

487058-75-3
Record name 5-Chloro-1-(2-fluorophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487058-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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